Galanganone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H40O6 |

|---|---|

Molecular Weight |

544.7 g/mol |

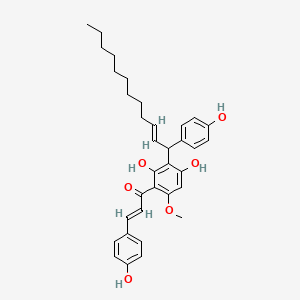

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+ |

InChI Key |

NVLDQJNCARJUPM-NRLZKTNLSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |

Canonical SMILES |

CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Galanganone B: A Technical Guide to its Discovery and Isolation from Alpinia galanga

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinia galanga, a member of the ginger family (Zingiberaceae), is a perennial herb with a long history of use in traditional medicine and culinary practices across Southeast Asia. Its rhizomes are a rich source of bioactive secondary metabolites, including flavonoids, terpenoids, and diarylheptanoids. Among the diverse chemical constituents, Galanganone B, a diarylheptanoid, has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Alpinia galanga, intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Discovery and Structural Elucidation

This compound, also referred to in scientific literature as galanganol B, is a diarylheptanoid isolated from the rhizomes of Alpinia galanga[1]. The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, primarily Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1]. These methods are foundational in natural product chemistry for determining the precise molecular structure of novel compounds.

Chemical Structure:

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Physicochemical and Permeability Data

Quantitative analysis of this compound has provided insights into its physicochemical properties and potential for biological activity. The following table summarizes key data points for this compound.

| Property | Value | Method | Reference |

| Molecular Formula | C₃₄H₄₀O₆ | Mass Spectrometry | |

| Molecular Weight | 544.68 g/mol | Mass Spectrometry | |

| Membrane Permeability (logPe) | -6.14 ± 0.20 | Parallel Artificial Membrane Permeability Assay (PAMPA) | [1] |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of phytochemicals from the plant material, followed by chromatographic separation and spectroscopic analysis.

Extraction of Crude Phytochemicals from Alpinia galanga Rhizomes

This protocol outlines a general method for obtaining a crude extract from Alpinia galanga rhizomes, which serves as the starting material for the isolation of specific compounds like this compound.

Materials:

-

Dried rhizomes of Alpinia galanga

-

Methanol (analytical grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Grinder or mill

Procedure:

-

Obtain dried rhizomes of Alpinia galanga and grind them into a coarse powder.

-

Accurately weigh the powdered plant material.

-

Place the powdered rhizomes in a porous thimble and insert it into the main chamber of the Soxhlet apparatus.

-

Fill the distilling flask with methanol.

-

Heat the flask to initiate the extraction process. The solvent will vaporize, condense, and drip into the thimble containing the plant material.

-

Continue the extraction for a sufficient duration (typically several hours) until the solvent running through the siphon tube is colorless, indicating a complete extraction.

-

After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting crude extract is a complex mixture of phytochemicals and is ready for further fractionation and isolation.

Isolation of this compound by Column Chromatography

Column chromatography is a fundamental technique for separating individual compounds from a complex mixture based on their differential adsorption to a stationary phase.

Materials:

-

Crude methanolic extract of Alpinia galanga

-

Silica (B1680970) gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pack the glass column with the silica gel slurry, ensuring a uniform and bubble-free stationary phase.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Begin the elution process by passing the mobile phase through the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

-

Collect the eluate in fractions using a fraction collector.

-

Monitor the separation process by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent.

-

Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

-

Further purify the combined fractions using repeated column chromatography or other techniques like preparative HPLC to obtain pure this compound.

Structural Elucidation by UHPLC-HR-MS and NMR

The definitive identification of this compound is achieved through the use of sophisticated analytical instrumentation.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (e.g., Orbitrap®)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker Avance)

Procedure:

-

UHPLC-HR-MS Analysis:

-

Dissolve a small sample of the purified compound in a suitable solvent.

-

Inject the sample into the UHPLC system equipped with a suitable column (e.g., C18).

-

Develop a gradient elution method to achieve good separation.

-

The eluent is introduced into the HR-MS detector to obtain the accurate mass and fragmentation pattern of the compound, which helps in determining its elemental composition and substructures.

-

-

NMR Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a series of NMR spectra, including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

-

Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to elucidate the complete chemical structure and stereochemistry of this compound.

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the plant material to the characterization of this compound.

Biological Activity and Signaling Pathways

While the biological activities of crude extracts of Alpinia galanga are well-documented, specific studies on the bioactivity of isolated this compound are limited. Extracts of Alpinia galanga have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. The diverse array of compounds within the plant, including diarylheptanoids, likely contribute to these effects.

Further research is required to elucidate the specific biological activities of this compound and to investigate its potential mechanisms of action, including its effects on cellular signaling pathways. Given the known activities of other diarylheptanoids, potential areas of investigation for this compound could include pathways related to inflammation (e.g., NF-κB, MAPK) and cell proliferation (e.g., PI3K/Akt).

The following diagram represents a hypothetical signaling pathway that could be investigated for the effects of this compound, based on the known activities of related compounds.

Conclusion

This compound represents one of the many interesting bioactive compounds found within Alpinia galanga. This guide has provided a detailed overview of its discovery, the methodologies for its isolation and characterization, and a summary of its known physicochemical properties. While the specific biological activities and mechanisms of action of this compound remain an area for further exploration, the information presented here serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery. The detailed protocols and workflows are intended to facilitate further research into this and other promising compounds from Alpinia galanga.

References

Galanganone B: A Technical Guide to its Natural Sources, Abundance, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Galanganone B, a novel chalcone (B49325) isolated from the rhizomes of Alpinia galanga. It details the known natural source of this compound and addresses the current state of knowledge regarding its abundance. This document furnishes detailed experimental protocols for the extraction and isolation of this compound, alongside a proposed methodology for its quantification. Furthermore, it visualizes the biosynthetic pathway leading to the chalcone backbone and the experimental workflow for its isolation, employing Graphviz for clear, reproducible diagrams. This guide is intended to serve as a foundational resource for researchers interested in the phytochemical investigation and therapeutic potential of this compound.

Introduction

This compound is a recently identified chalcone characterized by a unique long-chain alkylphenol moiety.[1] Chalcones, in general, are a class of plant secondary metabolites belonging to the flavonoid family, known for their diverse and significant pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The discovery of this compound and its congeners, Galanganone A and C, in the rhizomes of Alpinia galanga has opened new avenues for phytochemical research and drug discovery.[1] This guide synthesizes the available scientific literature to provide a detailed technical resource on the natural occurrence and experimental procedures related to this compound.

Natural Source and Abundance

Natural Source

The sole reported natural source of this compound is the rhizomes of Alpinia galanga (L.) Willd., a member of the Zingiberaceae family.[1][5][6][7] Commonly known as greater galangal, this plant is a perennial herb cultivated in Southeast Asian countries and is widely used as a spice and in traditional medicine.[1] The rhizomes of A. galanga are a rich source of various phytochemicals, including flavonoids, phenylpropanoids, and essential oils.[8]

Abundance

Currently, there is a notable absence of quantitative data in the peer-reviewed literature regarding the specific abundance or yield of this compound from the rhizomes of Alpinia galanga. The primary study that led to its discovery focused on the isolation and structural elucidation of this novel compound and did not report the percentage yield.[1] While methods for quantifying other flavonoids, such as galangin, in Alpinia species have been established, a validated analytical method for the specific quantification of this compound has not yet been published.[9]

Table 1: Quantitative Data on the Abundance of this compound

| Natural Source | Part of Plant | Compound | Abundance/Yield | Method of Quantification | Reference |

| Alpinia galanga | Rhizomes | This compound | Data not available in the reviewed literature | Not applicable | [1] |

Biosynthesis of the Chalcone Backbone

This compound, as a chalcone, is biosynthesized via the phenylpropanoid pathway. This fundamental pathway in plants produces a wide array of secondary metabolites. The key enzyme responsible for the formation of the characteristic chalcone scaffold is chalcone synthase (CHS) . This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. The pathway leading to the chalcone backbone is depicted in the diagram below. The specific tailoring enzymes that subsequently modify the chalcone backbone to produce the unique structure of this compound in Alpinia galanga have not yet been elucidated.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the methodology described in the literature for the initial isolation of this compound from the rhizomes of Alpinia galanga.[1]

1. Plant Material Preparation:

-

Obtain fresh rhizomes of Alpinia galanga.

-

Clean the rhizomes to remove any soil and debris.

-

Slice the rhizomes into thin pieces and air-dry them in a well-ventilated area, protected from direct sunlight.

-

Once fully dried, pulverize the rhizomes into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered rhizomes (e.g., 5 kg) with 95% ethanol (B145695) (e.g., 20 L) at room temperature for an extended period (e.g., 7 days), with occasional agitation.

-

Filter the extract through a fine-mesh cloth or filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation:

-

Suspend the crude ethanol extract in water (e.g., 2 L) to form an aqueous suspension.

-

Perform liquid-liquid partitioning of the aqueous suspension sequentially with solvents of increasing polarity:

-

First, partition with petroleum ether (e.g., 3 x 2 L).

-

Next, partition the aqueous layer with ethyl acetate (B1210297) (e.g., 3 x 2 L).

-

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the ethyl acetate extract.

4. Chromatographic Separation:

-

Subject the ethyl acetate extract to column chromatography on a silica (B1680970) gel column (200-300 mesh).

-

Elute the column with a gradient solvent system of petroleum ether-ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 50:1 to 1:1, v/v).

-

Collect fractions of a suitable volume (e.g., 500 mL) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

-

Combine fractions with similar TLC profiles.

5. Purification:

-

Subject the fractions containing the compounds of interest to further purification using repeated column chromatography on silica gel.

-

Utilize a solvent system of chloroform-methanol with a gradually increasing gradient of methanol (B129727) (e.g., from 100:0 to 95:5, v/v) for finer separation.

-

For final purification, employ preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Proposed Protocol for Quantification of this compound

As a validated method for the quantification of this compound is not yet available, the following protocol is proposed based on standard high-performance liquid chromatography (HPLC) methods for the analysis of chalcones and other flavonoids.[10][11]

1. Instrumentation and Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Gradient Program (Example):

-

0-5 min: 30% A

-

5-25 min: 30-70% A

-

25-30 min: 70-100% A

-

30-35 min: 100% A

-

35-40 min: 100-30% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Chalcones typically exhibit strong absorbance between 340-390 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

-

Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

-

A pure reference standard of this compound is required.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.

-

From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

3. Preparation of Sample Solutions:

-

Accurately weigh a specific amount of the dried, powdered rhizome of Alpinia galanga (e.g., 1 g).

-

Extract the powder with a known volume of methanol (e.g., 20 mL) using ultrasonication for a defined period (e.g., 30 minutes).

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Calibration and Quantification:

-

Inject the working standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound is a novel and structurally interesting chalcone found in the rhizomes of Alpinia galanga. While its discovery has been a significant contribution to the phytochemistry of this medicinal plant, further research is imperative. Key areas for future investigation include the determination of the abundance of this compound in A. galanga from different geographical locations and the development and validation of a robust analytical method for its quantification. Moreover, elucidation of the specific biosynthetic pathway leading to its unique structure and comprehensive evaluation of its pharmacological activities will be crucial in unlocking its potential for therapeutic applications. This guide provides a solid foundation for researchers to embark on these future studies.

References

- 1. Genome Assembly and Analysis of the Flavonoid and Phenylpropanoid Biosynthetic Pathways in Fingerroot Ginger (Boesenbergia rotunda) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chalcone: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. d.docksci.com [d.docksci.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Galanganone B: An In-depth Technical Guide

Disclaimer: This technical guide summarizes the preliminary biological screening data available for galangin (B1674397), a major flavonoid found in Alpinia galanga. Due to the limited availability of specific data for Galanganone B, galangin is used here as a representative compound with the assumption of similar biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a diarylheptanoid isolated from the rhizomes of Alpinia galanga. Preliminary biological screenings of compounds from this plant, particularly the flavonoid galangin, have revealed a range of promising pharmacological activities. This guide provides a consolidated overview of the key in-vitro biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects, and delves into the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from various preliminary biological screening assays performed on galangin and galangal extracts.

Table 1: Cytotoxic Activity of Galangin against Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| OVCAR-3 | Ovarian Cancer | 34.5 | Not Specified |

| A2780/CP70 | Ovarian Cancer | 42.3 | Not Specified |

| IOSE 364 | Normal Ovarian | 131.3 | Not Specified |

| MCF-7 | Breast Cancer | ~162 (43.45 µg/mL) | 48 |

| LNCaP | Prostate Cancer | ~631 (168 µg/mL) | 48 |

| MGC803 | Gastric Cancer | Not Specified | Not Specified |

| HCT-15 | Colon Cancer | Not Specified | Not Specified |

| HT-29 | Colon Cancer | Not Specified | Not Specified |

IC50: The half maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Galangin and Galangal Extract

| Assay | Cell Line/Model | Test Substance | Concentration | Effect |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Galangin | 50 µM | Significant decrease in LPS-induced NO production[1] |

| Cytokine mRNA Levels (IL-1β, IL-6) | RAW 264.7 Macrophages | Galangin | Dose-dependent | Reduction in LPS-induced mRNA levels[1] |

| Pro-inflammatory Gene Expression (iNOS) | RAW 264.7 Macrophages | Galangin | Dose-dependent | Reduction in LPS-induced gene expression[1] |

| Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) | HepG2 cells | Compounds from A. officinarum | Dose-dependent | Downregulation of LPS-induced gene expression[2] |

| Pro-inflammatory Cytokine Levels (TNF-α, IL-6) | Colonic Tissue and Serum (in vivo) | Galangal Extract | 20 mg/kg, 40 mg/kg | Significant reduction in DSS-induced colitis model |

| Anti-inflammatory Cytokine (IL-10) | PBMC acute inflammation model | Alpinia galanga extract | Dose-dependent | Significantly increased expression[3] |

LPS: Lipopolysaccharide; iNOS: Inducible nitric oxide synthase; DSS: Dextran sulfate (B86663) sodium; PBMC: Peripheral blood mononuclear cells.

Table 3: Antioxidant Activity of Galangal Extracts

| Assay | Extract Type | IC50 Value / % Inhibition |

| DPPH Radical Scavenging | Water and Acetone Extracts | 80.06% to 90.54% inhibition |

| DPPH Radical Scavenging | Methanolic Root Extract of Spilanthes acmella (for comparison) | IC50 = 16.3 µg/ml |

DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Table 4: Antimicrobial Activity of Galangal Extracts

| Bacterial Strain | Extract Type | MIC (mg/mL) |

| Cutibacterium acnes | Ethanolic & Methanolic Rhizome Extracts | 3.96 - 7.92 |

| Staphylococcus aureus | Ethanolic & Methanolic Rhizome Extracts | 7.92 - 31.68 |

| Staphylococcus epidermidis | Ethanolic & Methanolic Rhizome Extracts | 7.92 - 15.84 |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or galangin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 6 x 10^-5 M). The solution should have a deep violet color.

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A change in color from deep violet to light yellow indicates scavenging activity.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_B - A_A) / A_B] x 100 Where A_B is the absorption of the blank sample and A_A is the absorption of the test extract solution.

Antimicrobial Activity (Broth Microdilution Assay for MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Analysis

Preliminary studies indicate that the biological effects of galangin, and likely this compound, are mediated through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Galangin has been shown to inhibit the activation of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Galangin has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.

Conclusion

The preliminary biological screening of galangin, a compound structurally related to this compound, demonstrates significant cytotoxic, anti-inflammatory, antioxidant, and antimicrobial potential. The inhibitory effects on the NF-κB and MAPK signaling pathways provide a mechanistic basis for these activities. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a structured overview of the available data and experimental approaches for future studies.

References

Navigating the Preformulation Landscape of Galanganone B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B, a chalconoid derivative, presents a promising scaffold for drug discovery. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, based on data from analogous flavonoid compounds. Furthermore, it outlines detailed experimental protocols for researchers to determine these critical parameters.

Core Physicochemical Properties of Flavonoids (as Surrogates for this compound)

The solubility and stability of flavonoids are heavily influenced by their substitution patterns, particularly the number and position of hydroxyl and methoxyl groups, as well as the presence of glycosidic moieties.

Solubility Profile

Flavonoids generally exhibit poor water solubility but have improved solubility in organic solvents. The presence of hydroxyl groups can increase polarity and potential for hydrogen bonding, while methoxylation and glycosylation can have varied effects.

Table 1: Representative Solubility of Flavonoids in Various Solvents

| Solvent | Solubility (mmol/L) | Reference Compound(s) |

| Water (pH 7.0) | < 0.1 | Quercetin, Hesperetin[1] |

| Ethanol | 5 - 80 | Quercetin, Naringenin[1][2] |

| Acetone | 10 - 80 | Quercetin, Hesperetin[1][2] |

| Acetonitrile (B52724) | 0.5 - 85 | Rutin, Hesperetin[1][2] |

| Tert-Amyl Alcohol | 60 - 66 | Isoquercitrin, Rutin[1] |

| Dimethyl Sulfoxide (DMSO) | High | General observation |

Note: This table summarizes a range of reported solubilities for different flavonoids to provide a general expectation. Actual values for this compound will need to be experimentally determined.

Stability Profile

The stability of flavonoids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Degradation can occur through hydrolysis, oxidation, and photodecomposition.

Table 2: Representative Stability of Flavonoids under Forced Degradation Conditions

| Stress Condition | Degradation (%) | Key Degradation Pathways | Reference Compound(s) |

| Acidic (0.1 M HCl, 70°C) | 5 - 15 | Hydrolysis of glycosidic bonds (if present) | Quercetin, Kaempferol[3][4] |

| Alkaline (0.1 M NaOH, 70°C) | 20 - 60 | Ring opening, oxidation | Quercetin, Kaempferol[3][4] |

| Oxidative (3% H₂O₂, RT) | 15 - 40 | Formation of quinones and other oxidation products | Quercetin, Kaempferol[3][4] |

| Thermal (70°C, solid state) | 5 - 20 | Decomposition, oxidation | Myricetin[5] |

| Photolytic (UV light, solution) | 10 - 30 | Photodegradation, radical formation | General observation |

Note: The extent of degradation is highly dependent on the specific flavonoid structure and experimental conditions. These values are indicative.

Experimental Protocols

To facilitate the investigation of this compound, the following detailed experimental protocols for solubility and stability testing are provided.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology: The isothermal shake-flask method is a reliable technique for solubility determination.[6]

Workflow:

Caption: Workflow for solubility determination.

Detailed Steps:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

Sample Collection: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7][8][9]

Stability Indicating Method Development and Forced Degradation Studies

Objective: To develop a stability-indicating HPLC method and to assess the stability of this compound under various stress conditions.

Methodology: Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[10]

Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Detailed Protocols:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution (e.g., at 70°C) for a defined period, taking samples at various time points. Neutralize the samples before HPLC analysis.[3][4]

-

Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 M NaOH.[3][4]

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.[3][4]

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C) and analyze at different time intervals.[5]

-

Photostability: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) and analyze samples at various time points. A control sample should be kept in the dark.

HPLC Method Development: A reverse-phase HPLC method with a C18 column is typically suitable for flavonoid analysis.[11][12][13]

-

Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic or phosphoric acid) is a good starting point.

-

Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Signaling Pathway Interactions

Flavonoids are known to interact with various cellular signaling pathways, which is often the basis for their pharmacological effects. Given its structure, this compound may also modulate these pathways.

Key Signaling Pathways Potentially Modulated by Flavonoids:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Flavonoids can inhibit key kinases in this pathway, such as MEK and Raf, affecting cell proliferation and survival.[14]

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial survival pathway that can be inhibited by some flavonoids, leading to pro-apoptotic effects.[15][16]

Illustrative Signaling Pathway Diagram:

Caption: Potential inhibitory effects on key signaling pathways.

Conclusion

While specific data for this compound is pending experimental determination, this technical guide provides a robust framework based on the well-documented behavior of analogous flavonoid compounds. The provided tables offer a reasonable starting point for anticipating solubility and stability challenges, and the detailed experimental protocols equip researchers with the necessary methodologies to generate specific data for this compound. Understanding these fundamental physicochemical properties is a critical step in unlocking the full therapeutic potential of this promising natural product derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scite.ai [scite.ai]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Galanganone B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a chalcone (B49325) found in the rhizomes of Alpinia galanga, a plant widely used in traditional medicine. Chalcones are a class of compounds known for their various biological activities, including anti-inflammatory and antioxidant effects. These properties make this compound a compound of interest for further investigation in drug discovery and development. These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound, based on established methodologies for similar compounds isolated from Alpinia galanga.

Data Presentation

| Parameter | Extraction | Purification (Column Chromatography) |

| Starting Material | Dried, powdered rhizomes of Alpinia galanga | Crude methanolic or ethanolic extract |

| Solvent | Methanol (B129727) or Ethanol (B145695) | Hexane (B92381), Ethyl Acetate (B1210297), Methanol (in a gradient) |

| Solid-to-Solvent Ratio | 1:10 to 1:20 (w/v) | N/A |

| Extraction Time | 24 - 72 hours (Maceration) or 4-6 hours (Soxhlet) | N/A |

| Temperature | Room Temperature (Maceration) or boiling point of solvent (Soxhlet) | N/A |

| Typical Yield | 5-15% (Crude Extract) | 0.1-1% of crude extract (estimated for a single compound) |

| Purity | N/A | >95% (after subsequent purification steps like HPLC) |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from the rhizomes of Alpinia galanga. These are generalized protocols and may require optimization based on the specific laboratory conditions and the desired purity of the final compound.

Protocol 1: Extraction of Crude this compound from Alpinia galanga Rhizomes

Objective: To extract a crude mixture of phytochemicals, including this compound, from the dried rhizomes of Alpinia galanga.

Materials:

-

Dried rhizomes of Alpinia galanga

-

Methanol or Ethanol (analytical grade)

-

Grinder or blender

-

Soxhlet apparatus or large glass container with a lid for maceration

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material:

-

Wash the rhizomes of Alpinia galanga thoroughly with distilled water to remove any dirt or debris.

-

Air-dry the rhizomes completely or use a laboratory oven at a low temperature (40-50°C).

-

Grind the dried rhizomes into a fine powder using a grinder or blender.

-

-

Extraction (choose one method):

-

Soxhlet Extraction:

-

Accurately weigh the powdered rhizomes and place them in a thimble.

-

Place the thimble in the Soxhlet extractor.

-

Fill the round-bottom flask with methanol or ethanol (approximately 1:10 solid-to-solvent ratio).

-

Heat the solvent to its boiling point and allow the extraction to proceed for 4-6 hours, or until the solvent in the extractor is clear.

-

-

Maceration:

-

Place the powdered rhizomes in a large glass container.

-

Add methanol or ethanol to the container (1:10 to 1:20 solid-to-solvent ratio).

-

Seal the container and keep it at room temperature for 24-72 hours, with occasional shaking.

-

-

-

Filtration and Concentration:

-

After the extraction period, filter the extract through filter paper to remove the plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

-

-

Storage:

-

Store the crude extract in a cool, dark, and dry place until further purification.

-

Protocol 2: Purification of this compound using Column Chromatography

Objective: To isolate this compound from the crude extract using column chromatography.

Materials:

-

Crude extract from Protocol 1

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane, Ethyl Acetate, and Methanol (analytical grade)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the glass column, ensuring there are no air bubbles.

-

Allow the silica gel to settle and the excess hexane to drain until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve a small amount of the crude extract in a minimal amount of the initial mobile phase (hexane).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

-

Finally, if required, further increase the polarity by using a mixture of ethyl acetate and methanol.

-

-

Fraction Collection:

-

Collect the eluate in small fractions using test tubes or a fraction collector.

-

-

Monitoring by Thin Layer Chromatography (TLC):

-

Spot a small amount of each collected fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate that gives good separation).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Concentration:

-

Concentrate the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

Objective: To achieve high purity of this compound.

Materials:

-

Partially purified this compound from Protocol 2

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (B52724) and Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (optional, for better peak shape)

Procedure:

-

Sample Preparation:

-

Dissolve the partially purified this compound in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

HPLC Conditions (suggested starting point):

-

Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 30 minutes). A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of this compound (typically in the range of 254-370 nm for chalcones).

-

Injection Volume: 10-20 µL

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound as it elutes from the column.

-

-

Purity Analysis:

-

Re-inject a small amount of the collected fraction into the HPLC to confirm its purity.

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway of Chalcones

While the specific signaling pathway of this compound is not yet elucidated, many chalcones are known to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[1][2][3][4]

Caption: Potential anti-inflammatory signaling pathways modulated by chalcones.

References

- 1. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Galanganone B

Note to the Reader: As of the latest literature search, specific in vitro cytotoxicity data for Galanganone B is not available. The following application notes and protocols are based on extensive research conducted on Galangin , a closely related flavonoid, to provide a relevant and comprehensive guide for researchers. The methodologies and expected outcomes described herein are predicted based on the activities of this structural analog.

Introduction

This compound is a natural compound of interest for its potential therapeutic properties. Evaluating its cytotoxic effects on cancer cell lines is a critical first step in the drug development process. This document provides detailed protocols for essential in vitro assays to determine the cytotoxicity of this compound, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and Annexin V/PI staining for apoptosis detection. Additionally, it outlines the signaling pathways potentially involved in this compound-induced cell death, based on findings for the related compound, galangin.

Data Presentation

The following tables summarize the cytotoxic effects of Galangin on various cancer cell lines. This data can serve as a benchmark for interpreting results obtained with this compound.

Table 1: IC50 Values of Galangin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A2780/CP70 | Ovarian Cancer | 42.3 | 24 | [1] |

| OVCAR-3 | Ovarian Cancer | 34.5 | 24 | [1] |

| IOSE 364 | Normal Ovarian | 131.3 | 24 | [1] |

| B16F10 | Melanoma | 145.0 | 24 | [2] |

| HCT-15 | Colon Cancer | Approx. 100-200 | Not Specified | [3] |

| HT-29 | Colon Cancer | Approx. 100-200 | Not Specified | |

| 786-0 | Renal Cell Carcinoma | >100 | 48 | |

| Caki-1 | Renal Cell Carcinoma | >100 | 48 | |

| KKU-213 | Cholangiocarcinoma | 134 ± 1.2 | 24 | |

| KKU-213 | Cholangiocarcinoma | 73 ± 1.1 | 48 | |

| KKU-100 | Cholangiocarcinoma | 279 ± 1.2 | 24 | |

| KKU-100 | Cholangiocarcinoma | 158 ± 1.0 | 48 | |

| SGC-7901 | Gastric Cancer | 40-200 | 24-72 |

Table 2: Apoptosis Induction by Galangin

| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Assay Method | Reference |

| B16F10 | 50 | 15.08 | Annexin V/PI | |

| B16F10 | 100 | 23.41 | Annexin V/PI | |

| OVCAR-3 | 40 | 18.2 | Annexin V/PI | |

| MCF-7 | 500 µg/ml | 32.6 (Early + Late) | Annexin V/PI | |

| 786-0 | 100 | Not specified | Annexin V/PI | |

| Caki-1 | 100 | Not specified | Annexin V/PI |

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

MTT Assay Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

This compound

-

96-well plates

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided in the kit for positive control)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound for the desired time. Include untreated (negative control) and lysis buffer-treated (positive control) wells.

-

After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

LDH Assay Workflow

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Annexin V/PI Apoptosis Assay Workflow

Potential Signaling Pathways

Based on studies with galangin, this compound may induce cytotoxicity through the following signaling pathways.

Mitochondrial (Intrinsic) Apoptosis Pathway

Galangin has been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases-9 and -3, ultimately resulting in apoptosis.

References

- 1. Galangin, a Flavonoid from Lesser Galangal, Induced Apoptosis via p53-Dependent Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galangin induces B16F10 melanoma cell apoptosis via mitochondrial pathway and sustained activation of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

Elucidating the Anticancer Mechanisms of Bioactive Compounds from Alpinia galanga**

Note to the Researcher: Initial searches for "Galanganone B" did not yield publicly available scientific literature detailing its mechanism of action in cancer cells. PubChem lists it as a distinct chemical entity, but its biological activities remain uncharacterized in the reviewed literature.

Therefore, this document focuses on the well-researched bioactive flavonoid Galangin (B1674397) , also isolated from Alpinia galanga (galangal). It is plausible that the query for "this compound" was intended to explore the anticancer properties of galangal constituents, for which Galangin is a prominent and extensively studied example. The following application notes and protocols are based on the established anticancer effects of Galangin.

Application Notes: Mechanism of Action of Galangin in Cancer Cells

Galangin, a flavonoid found in high concentrations in the rhizome of Alpinia galanga, has demonstrated significant anticancer activities across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

1. Induction of Apoptosis: Galangin is a potent inducer of apoptosis in a variety of cancer cells.[1][2][3][4] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key molecular events include:

-

Mitochondrial Pathway: Galangin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

-

Caspase Activation: The release of cytochrome c triggers a caspase cascade, leading to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7).

-

Death Receptor Pathway: In some cancer types, galangin can upregulate the expression of death receptors like DR5, sensitizing the cells to apoptosis.

-

Endoplasmic Reticulum (ER) Stress: Galangin can induce ER stress, leading to the expression of CHOP and DR4, which further promotes apoptosis.

2. Cell Cycle Arrest: Galangin can inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, depending on the cancer cell type.

-

G0/G1 Arrest: In human head and neck squamous cell carcinoma and leukemic cells, galangin causes arrest in the G0/G1 phase. This is associated with the reduced expression of cyclin D1, CDK4, and CDK6.

-

S Phase Arrest: In nasopharyngeal carcinoma cells, galangin has been reported to induce S phase arrest.

-

G2/M Arrest: In metastatic breast cancer cells, galangal extract (containing galangin) has been shown to cause cell cycle arrest at the G2/M phase.

3. Modulation of Signaling Pathways: Galangin exerts its anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and metastasis.

-

PI3K/Akt/mTOR Pathway: Galangin can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition has been observed in kidney and breast cancer cells.

-

MAPK/ERK Pathway: In liver cancer cells, galangin has been shown to inhibit the PKC/ERK signaling pathway, which is involved in invasion and metastasis.

-

NF-κB Pathway: Galangin can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.

-

AMPK Pathway: Galangin can activate the AMP-activated protein kinase (AMPK) pathway, which can lead to apoptosis in breast cancer cells, particularly in combination with TRAIL.

-

TGF-beta/Smad Pathway: In HepG2 cells, galangin has been found to suppress proliferation by activating the TGF-beta receptor/Smad pathway.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Galangin in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 Value | Reference |

| A2780/CP70 | Ovarian Cancer | 42.3 µM | |

| OVCAR-3 | Ovarian Cancer | 34.5 µM | |

| 4T1 | Metastatic Breast Cancer | 135 µg/mL (Galangal Extract) | |

| HCT-15 | Colon Cancer | Dose-dependent apoptosis | |

| HT-29 | Colon Cancer | Dose-dependent apoptosis | |

| Jurkat | T-cell Leukemia | Potent cytotoxicity (Galanals A & B) |

Note: Some studies reported dose-dependent effects without specifying an exact IC50 value.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Galangin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Galangin stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Galangin in a complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the Galangin dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Galangin.

Materials:

-

Cancer cell line

-

Galangin

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Galangin for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Galangin on cell cycle distribution.

Materials:

-

Cancer cell line

-

Galangin

-

6-well plates

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with Galangin as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Akt, p-Akt, ERK, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Quantify the protein concentration of cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Galangin-induced apoptosis signaling pathways.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Galangin.

Caption: General experimental workflow for studying Galangin's effects.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galangin potentiates human breast cancer to apoptosis induced by TRAIL through activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound Galanal B (FDB013980) - FooDB [foodb.ca]

Investigating the Antioxidant Activity of Galanganone B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antioxidant properties of Galanganone B, a diarylheptanoid isolated from the rhizomes of Alpinia galanga. The following sections detail the theoretical background, experimental protocols, and data presentation for assessing the antioxidant activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document provides protocols and reference data from its source plant to guide researchers in their investigations.

Introduction to this compound and its Antioxidant Potential

This compound belongs to the class of diarylheptanoids, which are characteristic constituents of plants from the Zingiberaceae family, including Alpinia galanga (galangal). Diarylheptanoids, such as the well-studied curcumin, are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant potential of Alpinia galanga extracts has been demonstrated in several studies, suggesting that its bioactive compounds, including this compound, contribute to these effects.

The antioxidant activity of compounds like this compound is attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. A key mechanism implicated in the antioxidant effects of many phytochemicals is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Data Presentation: Antioxidant Activity of Alpinia galanga Extracts

| Extract Type | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Methanolic Extract | DPPH | 7.22 ± 0.57 (mg/mL) | Ascorbic Acid | 5.07 |

| Ethanolic Extract (60%) | DPPH | 8.54 ± 0.38 (mg/mL) | Ascorbic Acid | 5.07 |

| Aqueous Extract | DPPH | 9.33 ± 0.46 (mg/mL) | Ascorbic Acid | 5.07 |

| Ethanolic Extract (50%) | DPPH | 10,660 | α-tocopherol | 1,450 |

| Aqueous Extract | DPPH | 55,480 | α-tocopherol | 1,450 |

| Methanolic Extract | ABTS | 0.61 ± 0.46 (mg/mL) | Ascorbic Acid | 7.90 |

| Ethanolic Extract (60%) | ABTS | 0.69 ± 0.61 (mg/mL) | Ascorbic Acid | 7.90 |

| Aqueous Extract | ABTS | 0.82 ± 0.42 (mg/mL) | Ascorbic Acid | 7.90 |

Note: The significant variance in IC50 values across different studies can be attributed to variations in extraction methods, solvents used, and specific assay conditions. Researchers investigating this compound should establish their own baseline with standard reference compounds.

Signaling Pathway: The Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like certain diarylheptanoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Application Notes and Protocols: Galanganone B as a Potential Anti-inflammatory Agent

Audience: Researchers, scientists, and drug development professionals.

Topic: Investigation of Galanganone B as a novel anti-inflammatory agent. These notes provide a comprehensive overview of the potential mechanisms of action and detailed protocols for evaluating its anti-inflammatory efficacy, drawing parallels from the closely related and well-studied flavonoid, Galangin (B1674397).

Introduction

This compound is a flavonoid of significant interest for its potential therapeutic properties. While direct studies on this compound are emerging, extensive research on the related compound Galangin provides a strong framework for understanding its anti-inflammatory potential. Flavonoids, as a class, are known to modulate key signaling pathways involved in the inflammatory response.[1] This document outlines the likely mechanisms of action of this compound and provides detailed experimental protocols to assess its efficacy as an anti-inflammatory agent. The primary proposed mechanism involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines through the inhibition of the NF-κB and MAPK signaling pathways.[2][3][4]

Data Presentation

The following tables summarize the inhibitory effects of Galangin, a closely related flavonoid to this compound, on key inflammatory markers. This data serves as a benchmark for designing and interpreting experiments with this compound.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators

| Mediator | Cell Line | Stimulant | Concentration of Galangin | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | Significant decrease | [2] |

| IL-1β | RAW 264.7 Macrophages | LPS | Dose-dependent | Reduction in mRNA levels | [2] |

| IL-6 | RAW 264.7 Macrophages | LPS | Dose-dependent | Reduction in mRNA levels | [2] |

| iNOS | RAW 264.7 Macrophages | LPS | Dose-dependent | Reduction in mRNA and protein levels | [2] |

| COX-2 | Rat Dorsal Root Ganglion | Capsaicin | Not specified | Decreased levels | [5] |

| PGE2 | Rat Dorsal Root Ganglion | Capsaicin | Not specified | Decreased levels | [5] |

| TNF-α | Rat Dorsal Root Ganglion | Capsaicin | Not specified | Decreased levels | [5] |

Table 2: Effects on Signaling Pathways

| Pathway | Target Protein | Cell Line | Effect of Galangin | Reference |

| MAPK | ERK | RAW 264.7 Macrophages | Inhibition of phosphorylation | [2] |

| NF-κB | p65 | RAW 264.7 Macrophages | Inhibition of phosphorylation | [2][4] |

| NF-κB | IκBα | Not specified | Inhibits phosphorylation, preventing dissociation | [3] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol measures the production of nitrite (B80452), a stable metabolite of NO, in the supernatant of RAW 264.7 macrophage cell cultures using the Griess assay.[6][7]

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[7]

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[7]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production

This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.[8][9][10]

Materials:

-

Cell culture supernatant from this compound treated and LPS-stimulated cells

-

PGE2 ELISA Kit (commercial)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[9][10]

-

Assay Procedure:

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.[9]

-

Add 50 µL of PGE2-alkaline phosphatase conjugate to each well (except total activity and blank wells).[9]

-

Add 50 µL of the PGE2 antibody to each well (except blank, total activity, and non-specific binding wells).[9]

-

-

Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker.[9]

-

Washing: Wash the wells three times with the provided wash buffer.[9]

-

Substrate Addition: Add 200 µL of the substrate solution to each well and incubate for 45 minutes at room temperature.[9]

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm.

-

Calculation: Calculate the PGE2 concentration based on the standard curve.

Protocol 3: Analysis of Pro-inflammatory Cytokine mRNA Expression by Real-Time PCR

This protocol details the measurement of TNF-α, IL-6, and IL-1β mRNA levels using quantitative real-time PCR (qRT-PCR).[11]

Materials:

-

RAW 264.7 cells treated with this compound and/or LPS

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green PCR master mix

-

Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Lysis and RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare the PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.

-

Perform the qRT-PCR using a standard protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[11]

-

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: Proposed NF-κB and MAPK signaling pathway inhibition by this compound.

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galangin: A Promising Flavonoid for the Treatment of Rheumatoid Arthritis—Mechanisms, Evidence, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galangin as an inflammatory response modulator: An updated overview and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic and anti-inflammatory effects of galangin: a potential pathway to inhibit transient receptor potential vanilloid 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. abcam.com [abcam.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Galanganone B Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a diarylheptanoid isolated from the rhizomes of Alpinia galanga. While specific research on this compound is limited, related compounds from Alpinia galanga, such as galangin (B1674397), have demonstrated significant anti-inflammatory and anti-cancer properties. These effects are primarily attributed to the modulation of key signaling pathways, including NF-κB and MAPK, and the induction of apoptosis.[1][2] This document provides a comprehensive guide with detailed protocols for cell-based assays to evaluate the potential efficacy of this compound as an anti-inflammatory and anti-cancer agent.

Data Presentation: Efficacy of Related Compounds

Due to the limited availability of quantitative data for this compound, the following tables summarize the reported efficacy of the related flavonoid, galangin, to provide a comparative benchmark for expected results.

Table 1: Anti-Cancer Activity of Galangin

| Cell Line | Assay | IC50 Value | Key Findings | Reference |

| Ovarian Cancer (A2780/CP70) | MTT Assay | 42.3 µM | Induced apoptosis via a p53-dependent pathway. | [3] |

| Ovarian Cancer (OVCAR-3) | MTT Assay | 34.5 µM | Induced apoptosis via a p53-dependent pathway. | [3] |

| Burkitt's Lymphoma (Daudi) | MTT Assay | IC50 not specified, but apoptosis induced at IC20, IC30, and IC50 | Induced apoptosis and cell cycle arrest at the G0/G1 phase. | [4] |

| Burkitt's Lymphoma (Raji) | MTT Assay | IC50 not specified, but apoptosis induced at IC50 | Induced cell cycle arrest at the S phase. | |

| Human Breast Cancer (MCF-7) | MTT Assay | 170.0 ± 5.9 µg/ml (72h) | Induced apoptosis. |

Table 2: Anti-Inflammatory Activity of Galangin

| Cell Line | Stimulant | Assay | Effective Concentration | Key Findings | Reference |

| Murine Macrophages (RAW 264.7) | LPS | NO Production | 50 µM | Significantly decreased nitric oxide production. | |

| Murine Macrophages (RAW 264.7) | LPS | mRNA levels (IL-1β, IL-6, iNOS) | Dose-dependent | Reduced mRNA levels of pro-inflammatory cytokines and genes. | |

| Murine Macrophages (RAW 264.7) | LPS | Western Blot | Not specified | Inhibited ERK and NF-κB-p65 phosphorylation. |

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anti-cancer and anti-inflammatory efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

-